2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol is a heterocyclic compound that features a biimidazole core linked to an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction is often carried out under solvent-free conditions using microwave-assisted synthesis to achieve high yields and efficiency .
Industrial Production Methods
Industrial production of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the biimidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced biimidazole derivatives.
Substitution: Alkylated or acylated biimidazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The biimidazole core can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: Known for its use in energetic materials.
1,2,4-Triazole: Another heterocyclic compound with similar applications in coordination chemistry and medicinal chemistry.
Uniqueness
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol is unique due to its combination of a biimidazole core and an ethanol group, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
37570-91-5 |
---|---|
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-[2-(1H-imidazol-2-yl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C8H10N4O/c13-6-5-12-4-3-11-8(12)7-9-1-2-10-7/h1-4,13H,5-6H2,(H,9,10) |
InChI-Schlüssel |
BRUYPAAHVZEIKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)C2=NC=CN2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.